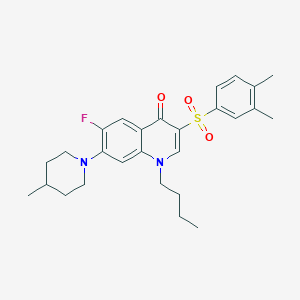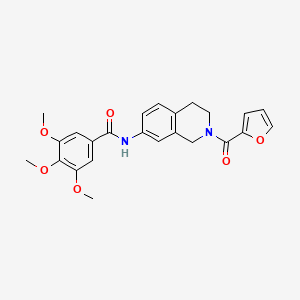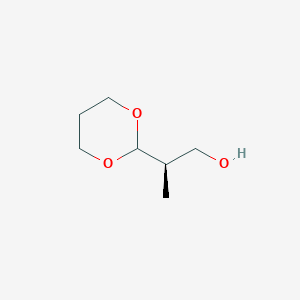
(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ((2R)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol is not well understood. However, it is believed to act as a chiral auxiliary in catalytic reactions, enhancing the enantioselectivity of the reaction.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of (this compound)-2-(1,3-Dioxan-2-yl)propan-1-ol. However, it has been reported to have low toxicity and is considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((2R)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol has several advantages for use in laboratory experiments. It is a chiral compound, making it useful in enantioselective catalytic reactions. Additionally, it is easy to synthesize and has high enantioselectivity and purity. However, its limited solubility in water can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the research and application of ((2R)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol. It can be further investigated as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be studied as a chiral ligand in other catalytic reactions. Further research can also be conducted to understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, (this compound)-2-(1,3-Dioxan-2-yl)propan-1-ol is a promising chiral compound with potential applications in various fields. Its easy synthesis, high enantioselectivity, and low toxicity make it a valuable tool for laboratory experiments. Further research is needed to fully explore its potential and expand its applications.
Métodos De Síntesis
((2R)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol can be synthesized through the reaction of 2,2-dimethoxypropane with sodium borohydride in the presence of a chiral catalyst. This method yields the desired compound with high enantioselectivity and purity.
Aplicaciones Científicas De Investigación
((2R)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol has been used in various scientific research studies. It has been investigated as a potential chiral building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been studied as a chiral ligand in catalytic reactions, such as asymmetric hydrogenation and epoxidation.
Propiedades
IUPAC Name |
(2R)-2-(1,3-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(5-8)7-9-3-2-4-10-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWADQXDAMPEIB-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1OCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1OCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

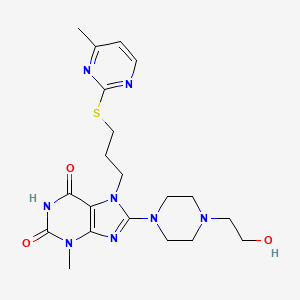
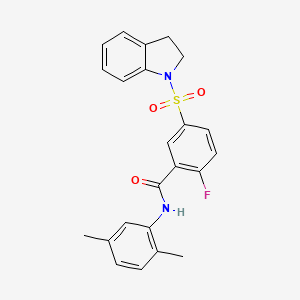

![2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2690215.png)
![3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690216.png)
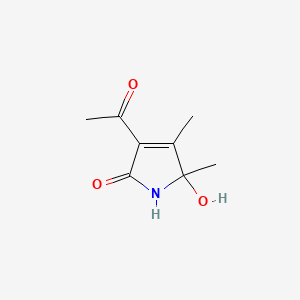
![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2690220.png)
![4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2690224.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2690225.png)
![5,6-Dimethyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2690226.png)
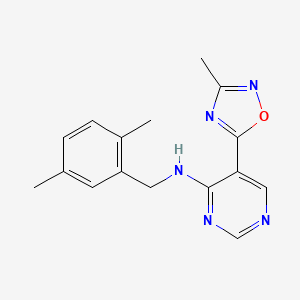
![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2690230.png)
